N-(naphthalen-1-yl)-4-tosylbutanamide
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Overview
Description
N-(naphthalen-1-yl)-4-tosylbutanamide is an organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound consists of a naphthalene ring attached to a butanamide group, which is further substituted with a tosyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-4-tosylbutanamide typically involves the reaction of naphthalene derivatives with butanamide and tosyl chloride. . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives of the butanamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . The compound may also interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
N-(naphthalen-1-yl)-4-tosylbutanamide can be compared with other naphthalene derivatives such as:
N-(naphthalen-1-yl) phenazine-1-carboxamide: Known for its fungicidal properties.
N-(1-Naphthyl)ethylenediamine: Used in the Griess test for the detection of nitrates and nitrites.
N-(naphthalen-1-yl) acetamide: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structural features and the presence of the tosyl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-naphthalen-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-16-11-13-18(14-12-16)26(24,25)15-5-10-21(23)22-20-9-4-7-17-6-2-3-8-19(17)20/h2-4,6-9,11-14H,5,10,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEQBVJJDJTHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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